Cas no 712345-17-0 (4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine)

4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine 化学的及び物理的性質
名前と識別子
-
- 4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine
- 4-[[4-(2-Naphthalenylsulfonyl)-1-piperazinyl]carbonyl]morpholine
- SR-01000283084
- AKOS001331668
- 712345-17-0
- 4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine
- Z208333800
- VU0606955-1
- SR-01000283084-1
- F3238-0125
- morpholin-4-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
- morpholino(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone
- morpholin-4-yl 4-(2-naphthylsulfonyl)piperazinyl ketone
-
- インチ: 1S/C19H23N3O4S/c23-19(21-11-13-26-14-12-21)20-7-9-22(10-8-20)27(24,25)18-6-5-16-3-1-2-4-17(16)15-18/h1-6,15H,7-14H2
- InChIKey: MEYSEVNMBDUYML-UHFFFAOYSA-N
- SMILES: S(C1C=CC2C=CC=CC=2C=1)(N1CCN(C(N2CCOCC2)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 389.14092740g/mol
- 同位素质量: 389.14092740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 2
- 複雑さ: 621
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.5Ų
- XLogP3: 1.2
じっけんとくせい
- Boiling Point: 594.1±60.0 °C(Predicted)
4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3238-0125-5μmol |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-15mg |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-10mg |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-10μmol |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-1mg |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-2mg |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-3mg |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-4mg |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-5mg |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F3238-0125-2μmol |
4-[4-(naphthalene-2-sulfonyl)piperazine-1-carbonyl]morpholine |
712345-17-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholineに関する追加情報
Recent Advances in the Study of 4-4-(Naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine (CAS: 712345-17-0)
The compound 4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine (CAS: 712345-17-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features combining a naphthalene sulfonyl group with a piperazine-carbonylmorpholine moiety, has been the subject of several cutting-edge studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.
Recent research has focused on the compound's role as a modulator of key signaling pathways, particularly those involved in inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine exhibits potent inhibitory effects on NF-κB signaling, a pathway central to inflammatory responses and tumorigenesis. The study employed a combination of in vitro assays and molecular docking simulations to characterize the compound's binding affinity to IKKβ, a critical kinase in the NF-κB pathway.
Structural-activity relationship (SAR) studies have revealed that the naphthalene sulfonyl group plays a crucial role in the compound's biological activity. Modifications to this moiety significantly affect the molecule's potency and selectivity. The piperazine-carbonylmorpholine segment, on the other hand, appears to contribute to the compound's favorable pharmacokinetic properties, including improved solubility and metabolic stability compared to earlier generation inhibitors.
In the context of drug development, recent preclinical evaluations have shown promising results. A 2024 study in Molecular Cancer Therapeutics reported that 4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine demonstrated significant antitumor activity in xenograft models of breast cancer, with minimal observed toxicity at therapeutic doses. The compound's ability to penetrate the blood-brain barrier has also sparked interest in its potential application for treating central nervous system disorders.
The synthesis and scale-up of 4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine have been addressed in recent process chemistry publications. A novel, high-yield synthetic route was described in Organic Process Research & Development (2023), featuring a key palladium-catalyzed coupling step that significantly improves the overall efficiency of production. This advancement has facilitated the compound's availability for more extensive biological evaluation.
Looking forward, several research groups have initiated investigations into structural analogs of 4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine to further optimize its pharmacological profile. Computational chemistry approaches, including machine learning-based drug design, are being employed to predict and validate novel derivatives with enhanced target specificity and reduced off-target effects. These developments position 4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine as a promising scaffold for the development of next-generation therapeutics in oncology and inflammatory diseases.
712345-17-0 (4-4-(naphthalene-2-sulfonyl)piperazine-1-carbonylmorpholine) Related Products
- 79276-05-4(Z-Tic-OtBu)
- 875582-75-5(3-(1,3-dioxolan-2-yl)phenylmethanamine)
- 2138293-78-2(2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)
- 1353955-38-0(3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester)
- 6425-32-7(3-morpholino-1,2-propanediol)
- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)
- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)
- 859116-96-4(7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one)
- 1073477-67-4(1,1,1,7,7,7-hexafluoroheptan-4-amine)
- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)




